![molecular formula C9H9BrO2 B1375396 5-Bromo-2,3-dimethylbenzoic acid CAS No. 5613-27-4](/img/structure/B1375396.png)
5-Bromo-2,3-dimethylbenzoic acid
Overview
Description
5-Bromo-2,3-dimethylbenzoic acid is a chemical compound with the CAS Number: 5613-27-4 . It has a molecular weight of 229.07 and its IUPAC name is 5-bromo-2,3-dimethylbenzoic acid .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2,3-dimethylbenzoic acid is C9H9BrO2. The InChI code is 1S/C9H9BrO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) .
Physical And Chemical Properties Analysis
5-Bromo-2,3-dimethylbenzoic acid is a solid at room temperature .
Scientific Research Applications
Synthesis of SGLT2 Inhibitors
5-Bromo-2,3-dimethylbenzoic acid: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used to treat diabetes . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels.
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including esterification and amidation, to produce a wide range of organic molecules with potential pharmaceutical applications .
Material Science Research
In material science, 5-Bromo-2,3-dimethylbenzoic acid can be used to modify the properties of polymers and other materials. Its incorporation into polymer chains can alter thermal stability, mechanical strength, and chemical resistance .
Analytical Chemistry
As a standard in analytical chemistry, this compound is used to calibrate instruments and validate analytical methods, ensuring accurate measurement of other substances in various samples .
Molecular Docking Studies
In bioinformatics, 5-Bromo-2,3-dimethylbenzoic acid derivatives are used in molecular docking studies to predict the orientation of a molecule to a protein’s active site . This is crucial in drug design and understanding molecule-protein interactions.
Pharmacokinetics and Drug Development
The physicochemical properties of 5-Bromo-2,3-dimethylbenzoic acid , such as high GI absorption and BBB permeability, make it an important compound in studying pharmacokinetics and optimizing drug formulations .
Chemical Education
This compound is also used in chemical education to demonstrate various chemical reactions and synthetic pathways, providing practical experience in organic chemistry laboratories .
Environmental Studies
In environmental studies, 5-Bromo-2,3-dimethylbenzoic acid can be used to study the degradation of aromatic compounds in the environment and to develop methods for the removal of such pollutants .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZLDHYJFFDDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302929 | |
Record name | 5-Bromo-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethylbenzoic acid | |
CAS RN |
5613-27-4 | |
Record name | 5-Bromo-2,3-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5613-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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